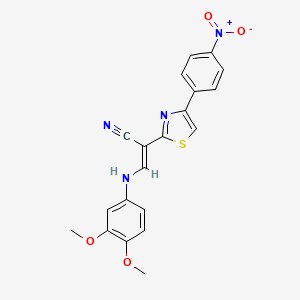
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with a complex structure. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a dimethoxyphenyl group and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazole ring. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Cytotoxic Activities and SARs
The synthesis and evaluation of heteroarylacrylonitriles, including compounds similar to the one , have shown promising in vitro cytotoxic activities against a range of human cancer cell lines. A study by Sa̧czewski et al. (2004) demonstrated that the structural flexibility at certain positions of acrylonitriles allows for substituents with various nitrogen heterocyclics, highlighting the sensitive nature of the compound's activity to structural modifications. Notably, compounds showed potent activity, being more effective than cisplatin and etoposide in some cases, and indicated apoptosis as a mechanism of cell death through caspase activation in cancer cells (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Chemical Structure and Stability
Research into the structural characteristics and stabilities of acrylonitrile derivatives has provided insights into their chemical behavior. Frolov et al. (2005) investigated the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, showing the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, which underscores the structural adaptability of these compounds and their potential for further chemical modifications (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Applications in Chemosensors
The compound and its derivatives have been explored for their potential as chemosensors, particularly for metal cation detection. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazoquinolines, closely related to the compound of interest, demonstrating their utility as chemosensors for various metal cations, including Zn2+ and Ag+, through spectroscopic methods. This application highlights the compound's potential in analytical chemistry and environmental monitoring (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Nonlinear Optical Properties
Another research avenue involves the exploration of the compound's derivatives for optoelectronic applications, particularly in nonlinear optical limiting. Anandan et al. (2018) designed and synthesized thiophene dyes, structurally related to the compound , demonstrating their potential in optical limiting applications due to their nonlinear absorption properties. This suggests the compound's derivatives could be valuable in developing protective measures for optical sensors and human eyes against intense light sources (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-27-18-8-5-15(9-19(18)28-2)22-11-14(10-21)20-23-17(12-29-20)13-3-6-16(7-4-13)24(25)26/h3-9,11-12,22H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQHRCSXITLQT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)
![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)

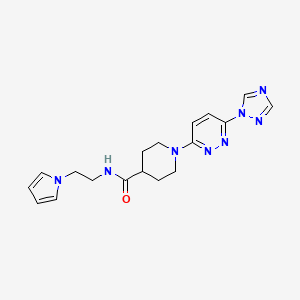
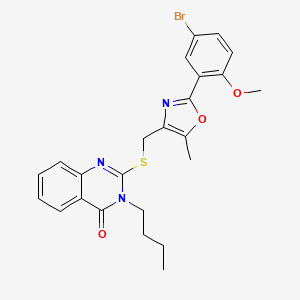
![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)

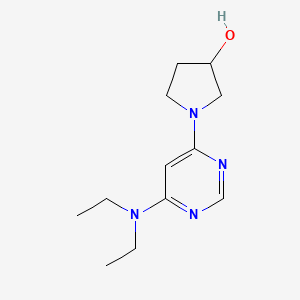
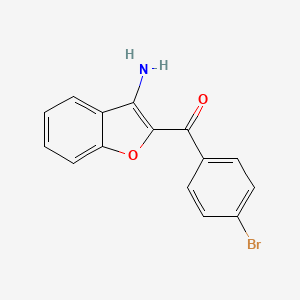
![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
